molecular formula C12H13N3O B7546694 N-(2-aminoethyl)quinoline-2-carboxamide

N-(2-aminoethyl)quinoline-2-carboxamide

Cat. No.: B7546694
M. Wt: 215.25 g/mol
InChI Key: AYHSQPHURBZEIP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)quinoline-2-carboxamide is a quinoline-derived compound characterized by a carboxamide linkage to a 2-aminoethyl group. This compound’s structure allows for hydrogen bonding via the amino group and π-π interactions through the aromatic quinoline ring, making it a candidate for targeting biological macromolecules. Its synthesis typically involves coupling reactions between quinoline-2-carboxylic acid derivatives and ethylenediamine precursors, often yielding high-purity products (85–98%) .

Properties

IUPAC Name

N-(2-aminoethyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-8-14-12(16)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHSQPHURBZEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C.

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.

  • Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight : The coupling agent activates the carboxylic acid as an intermediate O-acylisourea, which reacts with the amine nucleophile. HOBt minimizes side reactions by forming a more stable active ester.

Acid Chloride Intermediate Method

Quinoline-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with 2-aminoethylamine.

Procedure

  • Acid Chloride Formation : Reflux quinoline-2-carboxylic acid in SOCl₂ (2 equiv.) for 2 hours.

  • Amidation : Add 2-aminoethylamine (1.5 equiv.) in tetrahydrofuran (THF) at 0°C, followed by triethylamine (3 equiv.) to scavenge HCl.

  • Workup : Extract with DCM, wash with brine, and purify via recrystallization (methanol).

Yield : 80–90%.

Advantages : Higher yields due to the reactivity of acid chlorides.
Drawbacks : Requires handling corrosive reagents and stringent moisture control.

Palladium-Catalyzed Carboxamidation

Adapting methodologies from quinoline functionalization, palladium-catalyzed reactions offer a novel route. A two-step process involves:

  • Oxazole Intermediate Synthesis : React 2-chloroquinoline-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-(2-chloroquinolin-3-yl)oxazole.

  • Pd-Mediated Amidation : Treat the intermediate with 2-aminoethylamine in the presence of Pd(OAc)₂ and Cs₂CO₃ in DMSO/H₂O (9:1) at 80°C.

Key Parameters

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
BaseCs₂CO₃ (1 equiv.)
SolventDMSO:H₂O (9:1)
Reaction Time4–6 hours
Yield65–75%

Mechanism : Oxidative addition of the C–Cl bond to Pd(0), followed by amine coordination and reductive elimination forms the C–N bond.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Amidation70–85>95Simplicity, low costModerate yields, coupling agent waste
Acid Chloride80–90>98High yields, fast reactionCorrosive reagents, moisture-sensitive
Pd-Catalyzed65–75>90Regioselectivity, functional group toleranceHigh catalyst cost, longer steps

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in direct amidation.

  • Catalyst Recycling : Pd-based methods require ligand optimization to improve turnover numbers.

Characterization and Validation

Synthetic success is confirmed via:

  • ¹H/¹³C NMR : Distinct signals for the quinoline protons (δ 7.5–8.9 ppm), amide carbonyl (δ 165–170 ppm), and aminoethyl chain (δ 2.8–3.4 ppm).

  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 215.25 (C₁₂H₁₃N₃O) .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit a range of biological activities .

Scientific Research Applications

Structural Characteristics

N-(2-aminoethyl)quinoline-2-carboxamide features a quinoline moiety with an aminoethyl group and a carboxamide functional group. Its molecular formula is C11H12N2OC_{11}H_{12}N_{2}O, with a molecular weight of approximately 204.23 g/mol. The specific arrangement of these functional groups contributes to its diverse biological properties and potential therapeutic applications.

Pharmaceutical Development

  • Anticancer Activity :
    • Research indicates that this compound exhibits notable anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing promise as a potential therapeutic agent. For instance, studies have demonstrated its ability to inhibit cell proliferation in breast cancer models by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties :
    • The compound has also been investigated for its antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of bacterial strains, making this compound a candidate for further exploration in developing new antibiotics .
  • Enzyme Inhibition :
    • This compound has shown potential as an enzyme inhibitor, particularly in the context of inhibiting P2X7 receptors, which are implicated in inflammatory processes and cancer . This inhibition could lead to novel therapeutic strategies for diseases characterized by excessive inflammation.

Biological Evaluation

The biological evaluation of this compound has revealed several mechanisms of action:

  • Interaction with Biological Macromolecules : Studies suggest that this compound can form complexes with metal ions, enhancing its biological activity. For example, it has shown interactions with transition metals that could facilitate targeted drug delivery systems .
  • Mechanism of Action : The compound's unique structure allows it to interact with various biological targets, potentially modulating pathways involved in cell signaling and metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of quinoline-2-carboxylic acid with 2-aminoethylamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). This synthetic pathway not only yields the target compound but also enables the development of various derivatives with potentially enhanced biological activities .

Case Studies and Research Findings

  • Antimalarial Activity :
    • In related studies on quinoline derivatives, compounds similar to this compound have been identified as having antimalarial properties against Plasmodium falciparum. These compounds were optimized for improved pharmacokinetic profiles and demonstrated significant efficacy in preclinical models .
  • P2X7R Inhibitors :
    • Recent investigations into quinoline carboxamides have highlighted their role as potent P2X7 receptor antagonists, suggesting that this compound could be developed into a therapeutic agent for conditions like chronic pain and cancer .

Potential Applications in Materials Science

Beyond pharmacological applications, this compound's ability to coordinate with metal ions can be harnessed in materials science for creating novel materials with specific electronic or optical properties. These materials could be utilized in sensors or drug delivery systems where controlled release is crucial.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For example, as an anticancer agent, it can inhibit protein kinases such as Pim-1, which play a crucial role in cell survival and proliferation. This inhibition leads to the induction of apoptosis in cancer cells through the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thienoquinolone Derivatives (e.g., 25i)

Compound 25i: N-(2-Aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide

  • Structural Differences: Incorporates a thiophene ring fused to quinoline, introducing sulfur into the heterocyclic system.
  • Synthesis : Achieved via HCl-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected precursor, yielding 96% as a white solid.
  • Biological Relevance: Acts as a selective, ATP non-competitive CDK5/p25 inhibitor, suggesting enhanced specificity compared to simpler quinoline carboxamides.

Ethoxy-Substituted Derivatives (e.g., Compound 8)

Compound 8: 6-(2-(tert-Butoxycarbonyl)aminoethoxy)-N-(2-aminoethyl)quinoline-2-carboxamide

  • Structural Differences: Features a Boc-protected ethoxy group at the quinoline 6-position.
  • Synthesis: Synthesized via nucleophilic substitution with N-Boc-aminoethylbromide (85% yield), followed by Boc deprotection.
  • Functional Impact : The ethoxy group may enhance solubility or alter binding kinetics in biological systems.

Pyridine-Modified Derivatives (e.g., Compound 16)

Compound 16: 4-[2-(tert-Butoxycarbonyl)aminoethoxy]-N-(2-{[di(pyridin-2-yl)methyl]amino}ethyl)quinoline-2-carboxamide

  • Structural Differences : Includes a di(pyridin-2-yl)methyl group, introducing additional aromatic and hydrogen-bonding motifs.
  • Synthesis : Requires coupling with 2-chloromethylpyridine hydrochloride, yielding 97% purity.
  • Potential Applications: The pyridine moieties could improve metal chelation or protein binding compared to the parent compound.

Acrylamide-Containing Derivatives (e.g., 11a and 11b)

Compound 11a: N-(4-(((2-Chloroquinolin-3-yl)methylene)amino)phenyl)-2-cyano-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylamide

  • Structural Differences: Replaces the aminoethyl group with a cyanoacrylamide chain and chloroquinoline moiety.
  • Physical Properties : Higher melting point (260–262°C) due to rigid conjugated systems.
  • Functional Impact: The electron-withdrawing cyano group may alter electronic distribution, affecting reactivity or target affinity.

Physicochemical and Crystallographic Insights

  • Thermal Stability : Derivatives like 11b exhibit melting points >320°C, attributed to extended conjugation and intermolecular hydrogen bonds .
  • Crystallography: N-(3-Acetylphenyl)quinoline-2-carboxamide derivatives () show planar quinoline rings with dihedral angles <6° to substituent rings, suggesting tight molecular packing . In contrast, the flexible 2-aminoethyl group in the parent compound may reduce crystallinity but enhance solubility.

Key Differentiators and Challenges

  • Aminoethyl Group: Provides a protonatable amine at physiological pH, enhancing water solubility and enabling ionic interactions absent in nitro- or acetyl-substituted analogs (e.g., ) .
  • Synthetic Complexity : Derivatives with multiple aromatic systems (e.g., Compound 16) require multi-step synthesis, whereas the parent compound can be synthesized in fewer steps .
  • Biological Selectivity : The lack of electron-withdrawing groups (e.g., nitro in ) may reduce off-target interactions compared to more electrophilic analogs.

Q & A

Q. Basic

  • Antimicrobial activity : Disk diffusion assays on Mueller Hinton agar and minimum inhibitory concentration (MIC) determination via microplate dilution .
  • In vitro pharmacological activity : Molecular docking studies to predict target interactions (e.g., enzyme binding pockets) followed by cell-based assays (e.g., cytotoxicity screening) .

How can researchers optimize reaction yields during synthesis?

Advanced
Yield optimization requires tuning reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in amide coupling .
  • Temperature control : Reflux conditions improve cyclization efficiency, while low temperatures prevent side reactions during intermediate formation .
  • Catalyst screening : Palladium on carbon (Pd/C) for selective reductions or hydrogenation steps .

How to resolve contradictions in biological activity data across structurally similar analogs?

Advanced
Discrepancies often arise from subtle structural variations (e.g., substituent electronegativity or steric effects). Strategies include:

  • Comparative SAR studies : Analyze analogs like N-(3-methoxyphenyl) or N-(4-fluorophenyl) derivatives to identify critical functional groups .
  • Dose-response profiling : Validate activity trends using multiple assays (e.g., enzymatic inhibition vs. cell viability) .

What challenges arise in crystallographic refinement of quinoline carboxamides?

Q. Advanced

  • Planarity deviations : Quinoline rings may form dihedral angles with substituents (e.g., 1.87–5.59° in acetylphenyl derivatives), requiring high-resolution data for accurate refinement .
  • Disorder modeling : Flexible aminoethyl side chains may exhibit positional disorder, resolved using SHELXTL’s restraints and twin refinement protocols .

How are pharmacological mechanisms elucidated for this compound?

Q. Advanced

  • Target identification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., kinases) .
  • In vivo models : Rodent writhing tests (e.g., acetic acid-induced pain) to evaluate antinociceptive activity, paired with histopathology to assess organ toxicity .

What techniques evaluate thermal stability and phase transitions?

Basic
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (e.g., sharp single-stage decomposition above 300°C) and mesophasic transitions in gels or solid forms .

How do structural modifications influence bioactivity?

Q. Advanced

  • Aminoethyl vs. methylamino substitution : The aminoethyl group enhances hydrogen bonding with biological targets (e.g., DNA backbone), while bulkier groups may improve pharmacokinetic properties .
  • Electron-withdrawing substituents : Nitro or fluoro groups at specific positions increase metabolic stability but may reduce solubility .

What computational approaches support mechanistic studies?

Q. Advanced

  • Molecular dynamics (MD) simulations : Predict binding modes with targets like DNA helicases or tubulin .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to rationalize reactivity patterns (e.g., nucleophilic attack sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminoethyl)quinoline-2-carboxamide
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N-(2-aminoethyl)quinoline-2-carboxamide

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